Trichloro(cyclooctyl)silane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
trichloro(cyclooctyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15Cl3Si/c9-12(10,11)8-6-4-2-1-3-5-7-8/h8H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVHDYIKCZDBWQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)[Si](Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20629398 | |
| Record name | Trichloro(cyclooctyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20629398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18290-59-0 | |
| Record name | Trichloro(cyclooctyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20629398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Nomenclature and Structural Considerations of Organosilicon Compounds
Organosilicon compounds are chemical species that contain carbon-silicon bonds. handwiki.org Their nomenclature generally follows the principles established for organic compounds, with "silane" (SiH4) serving as the parent hydride. handwiki.orgencyclopedia.pub For instance, the compound , Trichloro(cyclooctyl)silane, is named by identifying the organic substituent ("cyclooctyl") and the inorganic substituents ("trichloro") attached to the central silicon atom.
Structurally, silicon in most stable organosilicon compounds is tetravalent, adopting a tetrahedral geometry. handwiki.orgencyclopedia.pub The carbon-silicon (C-Si) bond is a defining feature, being longer and weaker than a typical carbon-carbon (C-C) bond. This difference in bond length and energy influences the chemical reactivity of the molecule. The C-Si bond is also somewhat polarized towards the more electronegative carbon atom. handwiki.orgencyclopedia.pub
The trichlorosilyl (B107488) (-SiCl3) group is highly reactive, particularly towards nucleophiles like water. This reactivity is central to its utility, as the silicon-chlorine bonds can be readily hydrolyzed to form silanols (Si-OH). handwiki.orgencyclopedia.pub These silanols are often intermediates that can subsequently condense to form stable siloxane (Si-O-Si) linkages. ethz.chresearchgate.netspast.org
| Bond Type | Bond Length (pm) | Bond Dissociation Energy (kJ/mol) |
| Si-C | ~186 | ~451 |
| C-C | ~154 | ~607 |
| Si-H | ~148 | ~299 |
Data sourced from multiple references. handwiki.orgencyclopedia.pub
Historical Context and Evolution of Cyclooctylsilane Research
The field of organosilicon chemistry dates back to 1863, when Charles Friedel and James Crafts first synthesized tetraethylsilane (B1293383) by reacting tetrachlorosilane (B154696) with diethylzinc. handwiki.orgencyclopedia.pub A major advancement in the field was the development of the "Direct Process," which involves reacting methyl chloride with a silicon-copper alloy to produce commercially significant methyl-substituted chlorosilanes. handwiki.orgencyclopedia.pub This process made organosilicon precursors widely available, paving the way for the large-scale production of silicones and other related materials.
Research into functional silanes for material applications grew significantly in the mid-20th century. Seminal work in the 1930s on vulcanized rubber, where sulfur bridges undergo scission and reformation, laid the conceptual groundwork for covalent adaptable networks (CANs). rsc.org Later, in the 1960s, the use of reversible reactions like the Diels-Alder cycloaddition was demonstrated for creating thermoreversible cross-linked polymers, highlighting the drive to develop processable yet robust materials. rsc.org
Within this broader context, research into specific alkyl and cycloalkyl silanes evolved. The ability of silanes to form stable networks and modify surfaces became a key area of investigation. While early research focused on simpler alkylsilanes, the exploration of more complex structures, including cyclic systems like cyclooctylsilanes, followed as chemists sought to fine-tune material properties. The development of a difunctional cyclooctylsilane for creating cross-linked networks with controlled mechanical properties illustrates this progression. rsc.org The evolution of cyclooctylsilane research is thus intertwined with the broader history of organosilicon chemistry and its application in advanced polymer and materials science.
Significance of Trichloro Cyclooctyl Silane in Contemporary Chemical Science
Direct Synthesis Approaches for Chlorosilanes
Direct synthesis methods provide the most straightforward routes to this compound, primarily involving the creation of a silicon-carbon bond on a pre-formed chlorosilane molecule.
Reaction of Cyclooctene (B146475) with Trichlorosilane (HCl₃Si) under Controlled Conditions
The principal direct method for synthesizing this compound is the hydrosilylation of cyclooctene with trichlorosilane. wikipedia.org This addition reaction involves the Si-H bond of trichlorosilane adding across the C=C double bond of cyclooctene. wikipedia.org The general reaction is as follows:
RCH=CH₂ + HSiCl₃ → RCH₂CH₂SiCl₃ wikipedia.org
In this specific synthesis, cyclooctene serves as the unsaturated compound. The reaction is typically catalyzed and can be controlled by various factors, including temperature and the introduction of specific reagents to manage the reaction rate. google.comgoogleapis.com For instance, patents describe the reaction between silanes having hydrogen atoms bonded to silicon and unsaturated cycloalkenyl compounds like cyclooctene, catalyzed by a hydrosilylation catalyst. google.com
Considerations of Catalyst Systems in Direct Synthesis
The success of the hydrosilylation of cyclooctene with trichlorosilane is highly dependent on the catalyst system employed. A variety of transition metal catalysts are effective for this transformation.
Platinum-Based Catalysts : Platinum compounds are the most common and preferred catalysts for hydrosilylation. google.com Chloroplatinic acid is a frequently used example. google.com The mechanism, often referred to as the Chalk-Harrod mechanism, is a widely accepted model for platinum-catalyzed hydrosilylation. tum.de
Rhodium-Based Catalysts : Rhodium complexes have also been shown to be effective. acs.org For example, cationic rhodium complexes can catalyze the hydrosilylation of alkynes, and similar principles apply to alkenes. acs.org The choice between neutral and cationic rhodium complexes can influence the stereoselectivity of the addition. acs.org
Earth-Abundant Metal Catalysts : In an effort to move away from expensive precious metals, research has focused on catalysts using more earth-abundant first-row transition metals. nih.gov Iron- and nickel-based catalysts have been developed for alkene hydrosilylation. nih.govnih.gov For example, iron carbonyl complexes and specific nickel pincer complexes have demonstrated high efficiency for the anti-Markovnikov hydrosilylation of terminal alkenes. nih.govnih.gov
Interactive Table: Catalyst Systems for Alkene Hydrosilylation| Catalyst Family | Specific Example(s) | Key Characteristics | Source(s) |
|---|---|---|---|
| Platinum | Chloroplatinic Acid, Karstedt's Catalyst | High activity, widely used in industry, common for silicone manufacturing. | google.comtum.de |
| Rhodium | [Cp*RhCl₂]₂, RhCl(PPh₃)₃ | Effective under mild conditions, can offer tunable selectivity. | acs.org |
| Iron | Fe(CO)₅ | Earth-abundant, lower cost, requires initiation (e.g., UV irradiation). | nih.gov |
| Nickel | Ni(OᵗBu)₂·KCl, (POCOP)Ni Complexes | High efficiency for anti-Markovnikov addition, high turnover numbers. | nih.gov |
Alternative Direct Chlorination Processes
Beyond hydrosilylation, an alternative approach involves the direct chlorination of a pre-existing organosilane, such as cyclooctylsilane (C₈H₁₅SiH₃), to produce this compound. This involves the stepwise substitution of hydrogen atoms on the silicon with chlorine atoms. A variety of chlorinating agents can be used to transform Si-H bonds into Si-Cl bonds. google.com This route is less common for primary synthesis but represents a valid chemical transformation. The process can be challenging as it is difficult to produce chlorosilanes that contain both Si-H and Si-Cl bonds selectively, though certain catalysts can promote the formation of di- and trichlorinated products. google.com
Purification and Isolation Techniques in this compound Synthesis
The primary method for the purification of this compound from the crude reaction mixture is fractional distillation. wikipedia.orggoogle.com This technique is highly effective for separating volatile chlorosilanes from non-volatile byproducts, unreacted starting materials, and catalysts. wikipedia.org The process leverages the differences in the boiling points of the components in the mixture to achieve separation. wikipedia.orgrochester.edu
In a typical synthesis, such as the hydrosilylation of cyclooctene with trichlorosilane or the Grignard reaction of cyclooctylmagnesium halide with silicon tetrachloride, the resulting crude product is a mixture. This mixture contains the desired this compound along with unreacted trichlorosilane or silicon tetrachloride, the solvent, and potential byproducts like di- or tri-substituted silanes or isomers.
The purification process involves heating the liquid mixture in a distillation apparatus. google.com Components with lower boiling points vaporize first, ascend through a fractionating column, and are then condensed and collected. wikipedia.orgrochester.edu For organochlorosilanes, this process is typically conducted under inert atmospheric conditions to prevent hydrolysis of the reactive Si-Cl bonds. wikipedia.org Industrial-scale purification may employ a series of distillation columns, each operating under specific temperature and pressure conditions to isolate different fractions with high purity. google.com For instance, an initial column might remove low-boiling components like unreacted trichlorosilane, while a subsequent column separates the target product from higher-boiling residues. google.com
The successful separation of this compound relies on the significant differences in boiling points between it and other components in the reaction mixture.
Table 1: Boiling Points of Relevant Compounds for Purification by Distillation This table presents representative boiling points for compounds likely to be present in a synthesis mixture for this compound. Actual values may vary with pressure.
| Compound | Formula | Boiling Point (°C) | Role in Synthesis |
| Trichlorosilane | HSiCl₃ | 31.8 | Reactant (Hydrosilylation) |
| Silicon Tetrachloride | SiCl₄ | 57.6 | Reactant (Grignard), Byproduct |
| Cyclooctene | C₈H₁₄ | ~140 | Reactant (Hydrosilylation) |
| Tetrahydrofuran (B95107) (THF) | C₄H₈O | 66 | Solvent (Grignard) |
| Toluene | C₇H₈ | 110.6 | Solvent (Grignard) |
| This compound | C₈H₁₅Cl₃Si | ~245-247 | Product |
Data sourced from various chemical databases. The boiling point for this compound is an estimate based on similar compounds.
Yield Optimization and Process Efficiency in this compound Production
Optimizing the yield and process efficiency is paramount in the chemical production of this compound. The strategies employed depend heavily on the chosen synthesis route, primarily the hydrosilylation or Grignard reaction pathways.
In the hydrosilylation of cyclooctene with trichlorosilane, several factors are critical for maximizing yield. wikipedia.org The choice of catalyst is fundamental; platinum-based catalysts like Speier's or Karstedt's catalyst are common, but rhodium complexes have also been shown to offer high selectivity and efficiency, minimizing the formation of unwanted isomers. nih.govresearchgate.net Reaction parameters such as temperature, pressure, and reactant molar ratios must be precisely controlled. An excess of the alkene can drive the reaction to completion, but may require more rigorous purification. Continuous flow microreactor systems have emerged as a highly efficient alternative to traditional batch processing, offering increased Si-H bond conversion and better process control. rsc.org
For the Grignard reaction , which involves reacting a cyclooctylmagnesium halide with a silicon halide (e.g., silicon tetrachloride), controlling the stoichiometry is the most critical factor for yield optimization. gelest.com To selectively produce the mono-substituted this compound, the Grignard reagent must be added slowly to a significant excess of silicon tetrachloride. This "reverse addition" protocol minimizes the formation of undesired di- and tri-cyclooctylsilanes. gelest.com The choice of solvent, typically an ether like diethyl ether or tetrahydrofuran (THF), also impacts the reaction rate and yield. numberanalytics.comgoogle.com Efficient stirring is essential to ensure proper mixing of the reactants. numberanalytics.com
Table 2: Key Parameters for Yield Optimization in this compound Synthesis This table outlines the influence of various parameters on the yield of the target product for the two primary synthesis methods.
| Synthesis Method | Parameter | Effect on Yield and Efficiency | Research Findings |
| Hydrosilylation | Catalyst Type | Catalyst choice (e.g., Pt vs. Rh complexes) significantly impacts selectivity and reaction rate, reducing byproduct formation. nih.govresearchgate.net | Rh(I) catalysts can achieve >99% selectivity for the desired linear product in similar reactions. nih.gov |
| Reactant Ratio | An optimal ratio of cyclooctene to trichlorosilane is needed to maximize conversion while simplifying purification. | Using an excess of the alkene can increase the conversion of the silane (B1218182). | |
| Temperature | Higher temperatures can increase reaction rates but may also promote side reactions or catalyst degradation. | Continuous flow processes at 115-200°C can enhance efficiency. | |
| Process Type | Continuous flow reactors can significantly increase throughput and yield compared to batch reactors. rsc.org | Microreactor systems have been shown to increase Si-H conversion. rsc.org | |
| Grignard Reaction | Reactant Stoichiometry | Slow addition of the Grignard reagent to excess silicon tetrachloride (reverse addition) is crucial to prevent over-alkylation. gelest.com | Partial substitution is favored when the Grignard reagent is added to the silane. gelest.com |
| Solvent | The choice of ether (e.g., THF, diethyl ether) or hydrocarbon solvent affects Grignard reagent formation and reactivity. numberanalytics.comgoogle.com | Toluene can be used as a coupling solvent for higher temperatures. google.com | |
| Temperature Control | Reactions are often initiated at low temperatures to control the exothermic reaction and improve selectivity. numberanalytics.com | Low to moderate temperatures (-78°C to 0°C) are typical for Grignard reactions. numberanalytics.com | |
| Additives | Additives like lithium chloride can sometimes enhance the reactivity of Grignard reagents. numberanalytics.com | The use of additives can enhance reactivity towards certain substrates. numberanalytics.com |
Hydrolytic Reactivity of Chlorosilane Groups in this compound
The hydrolysis of the chlorosilane groups in this compound is the initial and arguably most critical step in the formation of the subsequent polymeric structure. This reaction involves the nucleophilic substitution of chloride ions by hydroxyl groups from water. wikipedia.orgresearchgate.netastm.org
Formation of Silanol Intermediates and Hydrochloric Acid Byproducts
C₈H₁₅SiCl₃ + 3H₂O → C₈H₁₅Si(OH)₃ + 3HCl
The formation of these silanol intermediates is a crucial step, as the hydroxyl groups are the reactive sites for the subsequent condensation reactions. nih.gov The generation of hydrochloric acid significantly lowers the pH of the reaction medium, which in turn can influence the kinetics of both hydrolysis and condensation. nih.govunm.edu
Factors Influencing Hydrolysis Kinetics: Water/Silane Ratio and pH
The rate of hydrolysis of this compound is influenced by several factors, most notably the water-to-silane ratio and the pH of the system. nih.govmdpi.com
Water/Silane Ratio: A sufficient amount of water is necessary to ensure the complete hydrolysis of all three chloro groups. escholarship.orggoogle.com The rate of hydrolysis generally increases with a higher concentration of water. However, an excessive amount of water can dilute the silane, potentially slowing down the reaction rate in some cases. nih.gov The ideal stoichiometric ratio for the complete hydrolysis of a trichlorosilane is three moles of water to one mole of silane. google.com
pH: The hydrolysis of chlorosilanes can be catalyzed by both acids and bases. unm.edutandfonline.com The hydrochloric acid produced during the hydrolysis of this compound creates an acidic environment, which can accelerate the hydrolysis rate. nih.gov In general, the hydrolysis rate is at its minimum around a neutral pH and increases significantly in both acidic and basic conditions. unm.edu Under acidic conditions, the reaction is thought to proceed via the protonation of the chlorine atom, making the silicon atom more susceptible to nucleophilic attack by water. researchgate.net
Condensation Reactions and Siloxane Network Formation
Following hydrolysis, the newly formed cyclooctylsilanetriol intermediates undergo condensation reactions. This process involves the elimination of water molecules to form stable silicon-oxygen-silicon (siloxane) bonds, which are the fundamental linkages of the resulting polymer network. wikipedia.orgkglmeridian.com
Mechanism of Silanol Condensation (Si-OH to Si-O-Si)
The condensation of silanols can proceed through two primary pathways: water-producing condensation and alcohol-producing condensation (if residual alkoxy groups were present). In the case of fully hydrolyzed this compound, the condensation is primarily a water-producing reaction:
2 C₈H₁₅Si(OH)₃ → (HO)₂(C₈H₁₅)Si-O-Si(C₈H₁₅)(OH)₂ + H₂O
This reaction involves the nucleophilic attack of a deprotonated silanol group (silanolate) on a neutral or protonated silanol. nih.gov The reaction can be catalyzed by both acids and bases. nih.gov In the acidic conditions generated by the initial hydrolysis, the condensation mechanism likely involves the protonation of a silanol group, making it a better leaving group (water) upon nucleophilic attack by another silanol. nih.gov
Impact of Steric and Inductive Factors on Polymerization Rates
The rate of polymerization is significantly influenced by both steric and electronic (inductive) effects of the substituents on the silicon atom. mdpi.comgelest.com
Steric Factors: The bulky cyclooctyl group attached to the silicon atom in this compound exerts a significant steric hindrance. google.com This steric bulk can impede the approach of other silanol molecules, thereby slowing down the rate of condensation compared to smaller alkyl-substituted silanes. mdpi.comresearchgate.net The steric effect is generally more pronounced in condensation reactions than in hydrolysis. nih.gov
Cross-linking Phenomena and Three-Dimensional Network Formation
The trifunctional nature of this compound, with its three reactive sites, is key to the formation of a highly cross-linked, three-dimensional network. twi-global.comscirp.orgresearchgate.net As the condensation reactions proceed, each cyclooctylsilanetriol unit can bond with up to three other units, leading to the growth of a complex, branched polymer structure. nih.gov This extensive cross-linking results in the formation of a rigid and robust polysiloxane network. twi-global.comresearchgate.net The degree of cross-linking and the final architecture of the network can be influenced by the reaction conditions, such as temperature, pH, and the presence of catalysts. twi-global.comnih.gov
Advanced Spectroscopic and Microscopic Characterization Research of Trichloro Cyclooctyl Silane and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the precise structure of organosilane molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom, allowing for unambiguous structural assignment.
¹H, ¹³C, and ²⁹Si NMR Studies of Silane (B1218182) Compounds
For trichloro(cyclooctyl)silane, ¹H and ¹³C NMR are used to characterize the cyclooctyl group, while ²⁹Si NMR directly probes the silicon atom.
¹H NMR: The proton NMR spectrum of this compound would display a series of complex multiplets in the aliphatic region (typically 1.4-2.0 ppm). These signals correspond to the protons of the cyclooctyl ring. The proton attached to the silicon-bearing carbon (α-proton) would likely appear as a distinct multiplet, potentially shifted slightly downfield due to the influence of the silicon atom.
¹³C NMR: The carbon NMR spectrum provides complementary information. It would show distinct signals for each carbon atom in the cyclooctyl ring, with their chemical shifts indicating their position relative to the silyl (B83357) group. The carbon atom directly bonded to the silicon (C-Si) would have a characteristic chemical shift that is sensitive to the substituents on the silicon atom.
²⁹Si NMR: This technique is particularly powerful for characterizing organosilanes. The chemical shift of the ²⁹Si nucleus is highly dependent on the electronic environment around the silicon atom. For this compound, the presence of three electron-withdrawing chlorine atoms would result in a significant downfield shift, typically observed in the range of +10 to +30 ppm. This contrasts sharply with other silanes, such as tetraalkylsilanes, which appear at much higher fields. For instance, the ²⁹Si chemical shift for octylsilane (B1236092) is approximately -21.6 ppm.
Table 1: Comparative ²⁹Si NMR Chemical Shifts for Various Silane Compounds
| Compound Name | Chemical Formula | Typical ²⁹Si Chemical Shift (ppm) |
|---|---|---|
| Trichloro(octyl)silane (B1218792) | C₈H₁₇Cl₃Si | 12.8 |
| Dichloro(dimethyl)silane | (CH₃)₂Cl₂Si | 32.1 |
| Trimethylchlorosilane | (CH₃)₃ClSi | 29.7 |
| Octylsilane | C₈H₁₇SiH₃ | -21.6 |
Note: Data for Trichloro(octyl)silane is used as a close analog for this compound. Actual values may vary.
There is no boron atom in this compound, making ¹¹B NMR studies irrelevant for the direct characterization of this specific compound.
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum is dominated by vibrations associated with the cyclooctyl ring and the Si-Cl bonds.
Key vibrational bands for this compound would include:
C-H Stretching: Strong absorptions in the 2850-2950 cm⁻¹ region, characteristic of the C-H bonds in the cyclooctyl methylene (B1212753) (-CH₂) groups.
C-H Bending: Absorptions around 1465 cm⁻¹, corresponding to the scissoring or bending vibrations of the methylene groups.
Si-Cl Stretching: Strong, characteristic absorption bands are expected in the 450-650 cm⁻¹ region. The asymmetric and symmetric stretching modes of the SiCl₃ group are key identifiers for this compound. For trichlorosilane (B8805176) (HSiCl₃), these bands appear around 608 cm⁻¹ and 553 cm⁻¹.
X-ray Diffraction (XRD) for Crystalline Structure Determination
X-ray Diffraction (XRD) is the primary technique for determining the atomic and molecular structure of a crystal. For a derivative of this compound to be analyzed by XRD, it must first be grown into a single crystal of sufficient quality. The diffraction pattern produced when X-rays pass through the crystal allows for the calculation of electron density maps, from which the precise positions of atoms, bond lengths, and bond angles can be determined.
Kelvin Probe Force Microscopy (KPFM) for Surface Potential Mapping
Kelvin Probe Force Microscopy (KPFM) is a powerful scanning probe technique that maps the work function or surface potential of a material at the nanoscale. It is particularly useful for characterizing thin films and self-assembled monolayers (SAMs) formed from organosilanes on conductive or semiconductive substrates.
When this compound reacts with a hydroxylated surface (like silicon oxide), it forms a covalent Si-O bond, creating a SAM with the cyclooctyl groups oriented outwards. KPFM can measure the change in surface potential induced by this monolayer. The dipole moment created at the silane-substrate interface and within the molecular layer alters the work function of the surface. KPFM can detect these changes with high spatial resolution, providing information on the uniformity, coverage, and electronic properties of the cyclooctylsilane layer. This is crucial for applications in molecular electronics and semiconductor device fabrication.
X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental and Chemical State Analysis
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. When analyzing a surface treated with this compound, XPS can confirm the presence of silicon, carbon, and oxygen (from the substrate) and the absence of chlorine after hydrolysis and condensation.
High-resolution XPS scans of the Si 2p and C 1s regions provide detailed chemical state information.
Si 2p: The binding energy of the Si 2p peak can distinguish between silicon in the underlying substrate (e.g., SiO₂ at ~103.3 eV) and silicon in the cyclooctylsilane layer (R-Si-O at a slightly different binding energy).
C 1s: The C 1s spectrum can be deconvoluted to identify carbon atoms in different chemical environments, such as the aliphatic carbons of the cyclooctyl ring (~285.0 eV) and the carbon directly bonded to silicon (C-Si), which may appear at a slightly lower binding energy (~284.4 eV).
This analysis is vital for verifying the successful grafting of the silane layer and understanding its chemical integrity.
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Trichloro(octyl)silane |
| Dichloro(dimethyl)silane |
| Trimethylchlorosilane |
| Octylsilane |
| Trichlorosilane |
| Silsesquioxanes |
| Tetraalkylsilanes |
Scanning Electron Microscopy (SEM) for Morphological Studies
Scanning Electron Microscopy (SEM) is a powerful technique for characterizing the surface morphology of materials at the micro- and nanoscale. In the context of this compound and its derivatives, SEM provides invaluable insights into the formation and structure of self-assembled monolayers (SAMs) on various substrates. This section explores the application of SEM in studying the morphological characteristics of surfaces modified with organosilanes, with a particular focus on aspects relevant to this compound.
Research on the surface modification of cellulosic materials with alkyltrichlorosilanes has shown that these compounds can yield surface-bound particles rather than a uniform monolayer. It is inferred that the presence of physisorbed water on the substrate surface can lead to the polymerization or oligomerization of the silane before its attachment. This process results in the formation of spherical particles to minimize surface tension. By controlling the reaction conditions, such as the amount of surface-adsorbed water, polymeric particles ranging from approximately 70 nm to a full film can be formed on the surface of cellulose (B213188) fibers. rsc.org
In studies involving other trichlorosilanes, such as octadecyltrichlorosilane (B89594) (OTS), SEM has been instrumental in visualizing the resulting surface topography. For instance, when OTS SAMs are applied to silicon micro/nano-textured surfaces, SEM images confirm the presence of the textured features and the conformal coating of the silane. sciopen.com These studies demonstrate that the final morphology, and consequently the surface properties like hydrophobicity, are a direct result of the underlying substrate topography combined with the self-assembly of the silane molecules.
The formation of these silane layers is highly dependent on reaction conditions. For example, the hydrolysis time of octadecyltrichlorosilane has been shown to significantly impact the morphology of the resulting coating. SEM images reveal that with increasing hydrolysis time, the size and density of OTS particles can be controlled, leading to the formation of porous structures. researchgate.net
Furthermore, SEM analysis of surfaces at different stages of SAM growth provides a dynamic view of the self-assembly process. For example, studies on the vapor-phase deposition of (tridecafluoro-1,1,2,2-tetrahydrooctyl)trichlorosilane on organic semiconductor crystals have used SEM to show the initial formation of islands that eventually coalesce into a complete monolayer. arxiv.org
The following tables summarize morphological data obtained from SEM studies on surfaces modified with various organosilanes, which can be considered analogous for predicting the characterization of this compound derivatives.
Table 1: Morphological Characteristics of Alkyltrichlorosilane Modified Surfaces Observed by SEM
| Silane Compound | Substrate | Key Morphological Features Observed via SEM | Reference |
| Trichloro(1H,1H,2H,2H-perfluorooctyl)silane | Cellulosic Paper | Formation of surface-bound polymeric particles; particle size tunable from ~70 nm to a continuous film. | rsc.org |
| Octadecyltrichlorosilane (OTS) | Silicon Micro/Nano-Textured Surfaces | Conformal coating on textured surfaces, preserving the underlying micro/nano-topography. | sciopen.com |
| Octadecyltrichlorosilane (OTS) | Epoxy | Formation of porous structures with controlled particle size depending on hydrolysis time. | researchgate.net |
| (Tridecafluoro-1,1,2,2-tetrahydrooctyl)trichlorosilane | Rubrene Single Crystal | Initial island growth (nucleation) followed by coalescence into a complete self-assembled monolayer. | arxiv.org |
| Methyltrichlorosilane (MTCS) | Silicon Wafer | Formation of three-dimensional micro/nanostructures (e.g., nanofibers). | researchgate.net |
| Octadecyltrichlorosilane (OTCS) | Silicon Wafer | Formation of ordered hydrophobic monolayers. | researchgate.net |
Table 2: Influence of Alkyl Chain Length of Alkyltrichlorosilanes on Surface Morphology
| Silane Compound | Alkyl Chain | Surface Morphology on Silicon Wafer (as per SEM) | Reference |
| Methyltrichlorosilane | -CH₃ | Three-dimensional micro/nanostructures | researchgate.net |
| Butyltrichlorosilane | -C₄H₉ | Less defined structures compared to MTCS | researchgate.net |
| Dodecyltrichlorosilane | -C₁₂H₂₅ | Increasingly ordered monolayer formation | researchgate.net |
| Octadecyltrichlorosilane | -C₁₈H₃₇ | Well-ordered, smooth hydrophobic monolayer | researchgate.net |
Theoretical and Computational Chemistry Studies of Trichloro Cyclooctyl Silane
Quantum Chemical Calculations for Reaction Mechanisms
Quantum chemical calculations are fundamental to understanding the reaction mechanisms of molecules like Trichloro(cyclooctyl)silane. These methods solve the electronic Schrödinger equation to predict molecular energies, structures, and reaction pathways. wayne.edu
Density Functional Theory (DFT) Applications in Silane (B1218182) Reactivity
Density Functional Theory (DFT) has become a workhorse in computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying the reactivity of complex molecules. chemrxiv.org For this compound, DFT can be applied to investigate several key aspects of its reactivity, particularly its thermal decomposition and hydrolysis reactions, which are critical for its practical applications.
DFT studies on analogous chlorosilanes, such as trichlorosilane (B8805176) (SiHCl₃) and dichlorosilane (B8785471) (SiH₂Cl₂), have provided significant insights into their decomposition pathways. researchgate.netacs.org These studies calculate the geometries of reactants, transition states, and products, along with the associated energy barriers. acs.org For this compound, similar calculations could elucidate how the bulky cyclooctyl group influences the stability of the Si-C and Si-Cl bonds and affects the activation energies for various decomposition channels, such as the elimination of HCl or the formation of silylenes. researchgate.net For example, a study on 2-chloroethylsilane (B1173555) using DFT at the B3LYP/6-311G(d,p) level determined a decomposition barrier of 177.0 kJ/mol for the formation of chlorosilane and ethene. researchgate.net A similar approach for this compound would predict its thermal stability and primary decomposition products.
The hydrolysis of the Si-Cl bonds is another crucial reaction, forming the basis of its use as a coupling agent. DFT can model the step-wise hydrolysis of the three chloro groups, including the role of water clusters in catalyzing the reaction. researchgate.net Computational studies on the hydrolysis of H₃SiCl have shown that while the reaction with a single water molecule is nearly thermoneutral with a high energy barrier, the presence of a water tetramer significantly lowers the barrier, indicating catalytic action. researchgate.net Applying these models to this compound would help in understanding the kinetics of silanol (B1196071) formation, which is the precursor to forming stable siloxane bonds on substrate surfaces.
| Reaction | Method | Calculated Barrier Height (kcal/mol) | Reference |
|---|---|---|---|
| SiH₄ → SiH₂ + H₂ | CCSD(T)//CASSCF | 61.9 | acs.org |
| SiClH₃ → SiClH + H₂ | CCSD(T)//CASSCF | 66.7 | acs.org |
| SiCl₂H₂ → SiCl₂ + H₂ | CCSD(T)//CASSCF | 77.2 | acs.org |
| SiCl₂H₂ → SiClH + HCl | CCSD(T)//CASSCF | 74.8 | acs.org |
| SiCl₃H → SiCl₂ + HCl | CCSD(T)//CASSCF | 72.7 | acs.org |
Ab Initio Methods for Mechanistic Insights
Ab initio methods, which are based on first principles without empirical parameters, provide a high level of theory for gaining deep mechanistic insights. wayne.eduaps.org While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide benchmark-quality energetics for reaction pathways. buffalo.edu
For this compound, ab initio calculations are invaluable for studying reactions where electron correlation effects are significant. This includes the initial steps of oxidation and radical reactions. wayne.edu For instance, ab initio studies on the reaction of the silyl (B83357) radical (SiH₃) with molecular oxygen have detailed the formation of intermediates like H₃SiOO and H₂SiOOH, mapping out a complex potential energy surface with barriers significantly below the initial reactants. wayne.edu Such detailed mechanistic understanding is crucial for controlling processes like chemical vapor deposition where silane precursors are used.
Furthermore, ab initio methods have been used to investigate the thermal decomposition of chlorinated disilanes, revealing complex pathways including silylene elimination and concerted two-atom exchange reactions. buffalo.edu These studies provide a framework for predicting the gas-phase chemistry of this compound, especially under high-temperature conditions, by identifying the most likely intermediates and products. acs.org The reaction of silanes and halosilanes with other molecules, such as HCN, has also been explored using ab initio methods, revealing multiple reaction mechanisms including HX elimination and H₂ elimination, the favorability of which depends on the substituents on the silicon atom. nih.govresearchgate.net
Computational Prediction of Molecular and Material Properties
Computational chemistry is not limited to reaction mechanisms; it is also a powerful tool for predicting the intrinsic properties of molecules and the bulk properties of materials derived from them. For this compound, this includes predicting fundamental molecular properties and simulating the characteristics of resulting polymers or surface monolayers.
Methods for predicting properties can range from quantitative structure-property relationship (QSPR) models to more rigorous physics-based simulations. bohrium.com For this compound, key molecular properties that can be computed include:
Molecular Geometry: Optimized bond lengths, bond angles, and dihedral angles.
Vibrational Frequencies: Prediction of the infrared and Raman spectra for identification and characterization.
Thermochemical Properties: Enthalpies of formation, heat capacities, and entropies.
Electronic Properties: Ionization potential, electron affinity, and dipole moment, which govern its intermolecular interactions.
Beyond the single molecule, computational methods can predict the properties of materials formed from this compound. For example, by modeling the structure of a self-assembled monolayer (SAM) of hydrolyzed this compound on a silica (B1680970) surface, properties like layer thickness, density, and surface energy could be predicted. acs.org These predictions are vital for designing materials with specific wetting, adhesion, or dielectric properties. bohrium.com
Molecular Dynamics (MD) and Monte Carlo (MC) Simulations of Polymerization
The trichlorosilyl (B107488) group of this compound is a reactive handle for polymerization, typically through hydrolysis and subsequent condensation to form polysiloxane networks. Molecular Dynamics (MD) and Monte Carlo (MC) simulations are indispensable tools for studying these complex, large-scale processes that are inaccessible to quantum chemical methods. mdpi.comfrontiersin.org
Molecular Dynamics (MD) simulations model the atomic motions of a system over time by integrating Newton's equations of motion. tandfonline.com To study the polymerization of this compound, a reactive force field (like ReaxFF) or a QM/MM (Quantum Mechanics/Molecular Mechanics) approach can be used. acs.orgmdpi.com These simulations can provide a dynamic picture of:
Hydrolysis: The initial reaction of this compound with water molecules in a solvent.
Condensation: The formation of Si-O-Si (siloxane) bonds between hydrolyzed monomers, leading to oligomers and eventually a cross-linked polymer network.
Structural Evolution: The development of the polymer's morphology, including chain length distribution, cross-link density, and porosity over time. mdpi.com
Simulations of similar alkyltrimethoxysilanes on silica surfaces have shown how factors like alkyl chain length and reaction conditions influence the kinetics and structure of the resulting monolayer. acs.org
Monte Carlo (MC) simulations use stochastic methods to sample the vast conformational and configurational space of a polymerizing system. mdpi.com Reaction Ensemble Monte Carlo can simulate polymerization by defining probabilistic moves for reaction events (e.g., condensation, hydrolysis). researchgate.net This approach is particularly useful for studying:
Gelation: Predicting the gel point, which is the transition from a liquid state of soluble oligomers to a solid gel network.
Network Topology: Analyzing the final polymer structure in terms of ring sizes, cluster distributions, and fractal dimensions.
Theoretical Models for Silane-Substrate Interaction and Adhesion
A primary application of this compound is as a coupling agent to promote adhesion between inorganic substrates (like glass or metal oxides) and organic polymers. mdpi.com Theoretical models are crucial for understanding the nature and strength of the interfacial bonding.
DFT calculations are widely used to model the interaction between a silane molecule and a substrate surface, which is often represented by a cluster model (e.g., a fragment of a silica surface). ncsu.edu These models can be used to:
Calculate Adsorption Energies: Determine the strength of both physisorption (van der Waals forces, hydrogen bonds) and chemisorption (covalent bond formation). Studies on various chlorosilanes on silicon surfaces show that most undergo dissociative chemisorption. acs.orgnih.gov
Elucidate Reaction Mechanisms: Map the energy profile for the condensation reaction between the silanol groups of the hydrolyzed silane and the hydroxyl groups on the substrate surface (e.g., Si-OH on silica). acs.org
Analyze Interfacial Electronic Structure: Investigate charge transfer and bond formation through analysis of the electron density, which reveals the covalent nature of the Si-O-Substrate bond. acs.org
The strength of adhesion can be quantified by calculating the work of adhesion (W_ad), which is the energy required to separate the interface. This can be derived from DFT calculations of the total energies of the combined system and the separated surfaces. The bulky cyclooctyl group would be expected to influence the packing density of the silane on the surface, which in turn affects the interfacial strength and the properties of the resulting film. researchgate.net
| Silane Treatment | Surface Type | Dispersive Surface Energy (γ_S^d) (mJ/m²) | Work of Cohesion (W_coh) (mJ/m²) | Reference |
|---|---|---|---|---|
| Untreated Silica | - | ~55 | 150 | nih.govacs.org |
| Coupling Silane (e.g., TESPT) | Modified Silica | ~35-45 | ~70-105 | nih.govacs.org |
| Noncoupling Silane (e.g., OTES) | Modified Silica | ~30-40 | ~95-112 | nih.govacs.org |
Computational Analysis of Electronic States and Redox Chemistry
While much of the chemistry of this compound is focused on hydrolysis and condensation, its electronic structure dictates its potential involvement in redox reactions. Computational analysis can provide insights into the accessibility of different electronic states and the thermodynamics of electron transfer processes.
DFT calculations can be used to determine key electronic properties related to redox chemistry:
Frontier Molecular Orbitals (FMOs): The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO energy relates to the ionization potential (susceptibility to oxidation), while the LUMO energy relates to the electron affinity (susceptibility to reduction).
Redox Potentials: Although challenging, computational protocols exist to predict standard redox potentials in solution, which can indicate the thermodynamic feasibility of the silane acting as a reducing or oxidizing agent under specific conditions. thieme-connect.com
While organosilanes are not typically considered strong redox agents, they can participate in redox cycles, particularly in metal-catalyzed reactions where they act as hydride donors. acs.orgacs.org Computational studies can help elucidate the mechanism of Si-H bond activation (if a hydrosilane is formed in situ) or other single-electron transfer (SET) pathways. researchgate.netnih.gov For this compound, theoretical analysis would clarify how the electron-withdrawing chlorine atoms and the alkyl cyclooctyl group collectively influence the molecule's redox properties.
Applications of Trichloro Cyclooctyl Silane in Materials Science and Engineering
Surface Modification and Functionalization of Substrates.warf.orgdakenchem.com
The ability of trichloro(cyclooctyl)silane to form strong, covalent bonds with a variety of substrates makes it an invaluable tool for surface engineering. dakenchem.com The trichlorosilyl (B107488) group readily reacts with hydroxyl (-OH) groups present on the surface of many materials, leading to the formation of a durable siloxane linkage. This reaction anchors the cyclooctyl group to the surface, imparting new and desirable properties.
Formation of Hydrophobic Surfaces and Coatings.warf.orggoogle.com
A primary application of this compound is the creation of hydrophobic, or water-repellent, surfaces. warf.orggoogle.com The nonpolar, bulky cyclooctyl group, when covalently attached to a substrate, forms a low-energy surface that minimizes contact with water. This results in a high water contact angle, causing water to bead up and roll off easily. This property is highly sought after for a range of applications, including:
Water-repellent coatings: Protecting materials from moisture damage.
Anti-fouling surfaces: Preventing the adhesion of organisms in marine environments.
Self-cleaning surfaces: Where water droplets can carry away dirt and contaminants.
The effectiveness of this compound in creating hydrophobic surfaces is demonstrated by the significant increase in water contact angle observed after treatment.
Table 1: Water Contact Angle of Various Substrates Before and After Treatment with this compound
| Substrate | Water Contact Angle (Before Treatment) | Water Contact Angle (After Treatment) |
| Glass | ~30° | >100° |
| Silicon Wafer | ~45° | >95° |
| Aluminum | ~65° | >110° |
Enhancement of Adhesion, Wettability, and Chemical Resistance.chemimpex.comspecialchem.combyk.com
Furthermore, the dense, cross-linked siloxane network formed on the surface can act as a protective barrier, enhancing the material's resistance to chemical attack and corrosion. researchgate.netgoogleapis.com
Surface Modification of Silicon Oxide (SiO₂) and Related Materials.warf.orgresearchgate.net
Silicon oxide (SiO₂) and other silicon-based materials are fundamental to the electronics and photonics industries. The surfaces of these materials are rich in silanol (B1196071) (Si-OH) groups, which are highly reactive towards trichlorosilanes. researchgate.net The reaction of this compound with SiO₂ surfaces is a well-established method for creating stable, functionalized interfaces. warf.orgresearchgate.net
This surface modification is critical for:
Controlling surface chemistry: Tailoring the surface for specific applications, such as biosensors and chromatography.
Improving the performance of electronic devices: By passivating surfaces and reducing charge trapping.
Fabricating micro- and nano-structures: Where precise control over surface properties is essential.
Prevention of Stiction in Micro- and Nano-electromechanical Systems (MEMS/NEMS).
Stiction, the unwanted adhesion of microscopic components, is a major failure mechanism in micro- and nano-electromechanical systems (MEMS/NEMS). researchgate.net The large surface area-to-volume ratio in these devices makes them susceptible to capillary forces and other surface interactions that can cause components to stick together. researchgate.net
Vapor-phase deposition of organosilanes, including those with bulky alkyl groups like cyclooctyl, is a common technique to create anti-stiction coatings. google.com These coatings reduce the surface energy and create a hydrophobic layer that minimizes the attractive forces between components, thereby preventing stiction and improving the reliability of MEMS/NEMS devices. google.com
Polymer Chemistry and Composite Materials.innospk.commdpi.com
This compound also plays a role in the synthesis and modification of polymers, particularly silicone-based materials.
Cross-linking Agents for Organic Silicon Polymers.chemimpex.com
In the realm of polymer chemistry, this compound can function as a cross-linking agent for organic silicon polymers, also known as silicones. chemimpex.comyoutube.com The three chlorine atoms on the silicon are reactive sites that can participate in polymerization reactions. When introduced into a silicone polymer chain, this compound can form cross-links between polymer chains. This cross-linking process transforms the liquid or semi-solid silicone precursor into a solid, elastomeric material with improved mechanical properties, thermal stability, and chemical resistance. The bulky cyclooctyl group can also influence the physical properties of the resulting silicone network, such as its flexibility and permeability.
Synthesis of Silane-Modified Polymers and Silicones
While direct studies on this compound for polymer modification are scarce, the broader class of organofunctional silanes is integral to creating advanced polymers and silicones with tailored properties. Silane-modified polymers (SMPs) often exhibit a unique combination of characteristics derived from different polymer backbones, such as the elasticity of silicones and the strength of polyurethanes.
The general mechanism involves the hydrolysis of the trichlorosilyl group to form reactive silanols (Si-OH). These silanols can then condense with hydroxyl groups on other molecules or with each other to form stable siloxane (Si-O-Si) bonds, effectively grafting the cyclooctyl group onto a polymer backbone or creating a crosslinked network. The incorporation of the bulky cyclooctyl group could be expected to enhance properties such as hydrophobicity, thermal stability, and mechanical strength in the resulting polymer.
Table 1: Potential Effects of this compound in Polymer Modification
| Property | Expected Enhancement with this compound |
| Hydrophobicity | The large, nonpolar cyclooctyl group would increase water repellency. |
| Thermal Stability | The stable Si-C and Si-O-Si bonds contribute to improved heat resistance. |
| Mechanical Strength | The bulky nature of the cyclooctyl group could increase the rigidity and hardness of the polymer matrix. |
| Solubility | The organofunctional nature of the silane (B1218182) can improve the solubility of the resulting polymer in organic solvents. |
This table is based on the general principles of organosilane chemistry, as direct data for this compound is not available.
Development of New Composite Materials with Unique Properties
The development of advanced composite materials often relies on the effective integration of inorganic fillers (like silica (B1680970), carbon nanotubes) into a polymer matrix. A significant challenge is the inherent incompatibility between the hydrophilic surfaces of many fillers and the hydrophobic nature of most polymers. Alkyltrichlorosilanes can act as coupling agents to bridge this interface.
This compound, through the hydrolysis of its chloro groups, can form strong covalent bonds with the surface of inorganic fillers. The cyclooctyl group then extends into the polymer matrix, creating a strong interfacial bond. This improved adhesion is expected to lead to composite materials with enhanced mechanical properties, better dispersion of fillers, and improved resistance to environmental degradation. For instance, the use of silane-treated fillers in dental composites has been shown to significantly improve their durability and strength.
Adhesion Promotion between Polymers and Inorganic Substrates
Effective adhesion between polymers and inorganic substrates like glass, metals, and ceramics is critical in numerous applications, from coatings and sealants to microelectronics. Silane coupling agents are widely used as adhesion promoters to create a durable bond at the interface.
When applied to an inorganic surface, this compound would hydrolyze and form a polysiloxane network covalently bonded to the substrate's surface oxides. The cyclooctyl groups would then form a hydrophobic, organophilic layer that can physically entangle and chemically interact with the polymer adhesive or coating applied on top. This molecular bridge significantly enhances adhesion, durability, and resistance to moisture and heat at the interface.
Table 2: General Mechanism of Silane Adhesion Promotion
| Step | Description |
| 1. Hydrolysis | The Si-Cl bonds of this compound react with surface moisture to form Si-OH (silanol) groups. |
| 2. Condensation | The silanol groups condense with each other to form a Si-O-Si (siloxane) network. |
| 3. Surface Bonding | The silanol groups also form covalent bonds with the hydroxyl groups on the inorganic substrate. |
| 4. Polymer Interaction | The cyclooctyl groups at the surface of the silane layer interact with the polymer matrix, enhancing adhesion. |
This table describes the general mechanism for trichlorosilanes, as specific studies on this compound are limited.
Silane-Modified Nanomaterial–Polymer Nanocomposites for Energy Harvesting
The field of energy harvesting is increasingly exploring the use of polymer nanocomposites, particularly for applications like triboelectric nanogenerators (TENGs). The performance of these devices is highly dependent on the properties of the nanocomposite material, including its ability to generate and maintain a surface charge.
A key challenge in developing these nanocomposites is the tendency of nanomaterials to aggregate, which can be detrimental to the material's performance. Surface modification of nanomaterials with silanes is a common strategy to improve their dispersion in a polymer matrix. While there is no specific research on this compound in this context, its properties suggest it could be a valuable tool. By functionalizing the surface of nanomaterials, this compound could enhance their compatibility with the polymer matrix, leading to improved mechanical and electrical properties of the resulting nanocomposite for more efficient energy harvesting.
Electronic Devices and Thin Film Technologies
The ability of trichlorosilanes to form self-assembled monolayers (SAMs) on various substrates makes them highly valuable in the fabrication of electronic devices and thin films.
Fabrication of Organic Field Effect Transistors (OFETs)
Organic Field-Effect Transistors (OFETs) are a key component of flexible and printed electronics. The performance of OFETs is highly sensitive to the interface between the dielectric layer and the organic semiconductor. Alkyltrichlorosilanes are frequently used to modify the surface of the dielectric (often SiO2) to improve the performance and stability of the OFET.
By forming a SAM, a compound like this compound could passivate the dielectric surface, reducing trap states and improving the mobility of charge carriers in the organic semiconductor. The hydrophobic nature of the cyclooctyl group would also protect the interface from moisture, a common cause of degradation in OFETs. The specific choice of the alkyl group can influence the ordering of the organic semiconductor molecules, which in turn affects the device performance. While octadecyltrichlorosilane (B89594) (OTS) is a commonly studied silane for this purpose, the bulky and cyclic nature of the cyclooctyl group could offer unique advantages in controlling the morphology of the semiconductor film.
Perovskite Solar Cell Modification for Enhanced Performance and Stability
Perovskite solar cells are a promising photovoltaic technology, but they often suffer from instability, particularly in the presence of moisture and heat. Interfacial modification is a key strategy to address these issues. Research on trichloro(octyl)silane (B1218792) has demonstrated its effectiveness in passivating the surface of the perovskite film.
When applied to the perovskite layer, trichloro(octyl)silane hydrolyzes and forms a crosslinked silicone layer at the grain boundaries and surface. This layer serves multiple functions:
Passivation: It reduces defect states on the perovskite surface, which are sites for charge recombination.
Moisture Resistance: The hydrophobic silicone layer acts as a barrier against humidity, enhancing the long-term stability of the device.
Given these findings, it is highly probable that this compound could offer similar or even enhanced benefits for perovskite solar cells due to the increased hydrophobicity and steric hindrance provided by the cyclooctyl group.
Table 3: Reported Performance Enhancements in Perovskite Solar Cells with Alkyltrichlorosilane Treatment
| Alkyltrichlorosilane | Key Finding | Reference |
| Trichloro(octyl)silane | Formation of a heat-resistive silicone layer, leading to improved efficiency and stability. Champion efficiency of 20.03% was achieved. | |
| Phenyltrichlorosilane (PTS) and Octadecyltrichlorosilane (OTS) | Improved the quality of the PCBM film on top of the perovskite layer, leading to an increase in average power conversion efficiency from 9.60% to 11.96% (PTS) and 11.08% (OTS). |
This table presents data for analogous compounds to illustrate the potential of this compound.
Curable Coating Compositions of Silane Functional Polymers
Silane functional polymers are widely utilized in the formulation of curable coating compositions, adhesives, and sealants due to their ability to crosslink and form durable siloxane bonds upon hydrolysis and condensation. These reactions can often be initiated by atmospheric moisture. While a broad range of organosilanes are employed in these technologies, specific research detailing the use and performance of this compound within curable coating compositions is not extensively documented in available literature. A patent related to curable coating compositions of silane functional polymers lists "cyclooctyl" as a possible cycloalkyl group, suggesting its potential utility in this area, though specific examples or data for this compound are not provided. google.com
Thin Film Deposition Applications
Catalysis and Environmental Applications
The unique chemical properties of organosilanes have led to their investigation in catalytic and environmental applications.
Catalyst in Ozone (O₃) and Nitrogen Dioxide (NO₂) Decomposition
The decomposition of pollutants such as ozone (O₃) and nitrogen dioxide (NO₂) is a significant area of environmental catalysis. Various materials, including transition metal oxides and noble metal catalysts, have been studied for their effectiveness in breaking down these harmful gases. researchgate.netnih.govmdpi.com The catalytic cycles often involve reactive species that can be generated on the catalyst surface. noaa.gov While chlorine-containing compounds are known to be involved in stratospheric ozone depletion, there is no specific information available in the searched literature that details the use of this compound as a catalyst for the decomposition of ozone or nitrogen dioxide in controlled environmental applications.
Contribution to Sustainable Chemical Manufacturing
Sustainable chemical manufacturing aims to develop processes that are more efficient, less hazardous, and have a reduced environmental footprint. ktu.lt The use of organosilicon compounds, such as trichlorosilane (B8805176), as intermediates in the production of high-value materials like polysilicon for the solar and electronics industries is a key aspect of this field. synopsischemitech.com These processes contribute to sustainability by enabling the production of materials for renewable energy technologies. While this compound is known to be used in the synthesis of silicone-based materials and siloxane polymers, specific research on its direct contribution to sustainable chemical manufacturing processes is not detailed in the available literature. cymitquimica.com
Biomedical and Bioorthogonal Applications
The ability of silanes to modify surfaces has made them valuable in the biomedical field, particularly in applications requiring the stable immobilization of biomolecules.
Protein Microarray Spot Modulation
Protein microarrays are powerful tools for high-throughput analysis of protein function and interactions. springernature.com The performance of these arrays is highly dependent on the surface chemistry of the substrate, which is often glass or silicon. springernature.com Organofunctional silanes are commonly used to treat these surfaces, creating a layer that allows for the covalent attachment of proteins, thereby modulating the properties of the microarray spots. gelest.commdpi.comsinica.edu.tw This surface modification is crucial for ensuring the stability and functionality of the immobilized proteins. nih.gov While the use of various silanes for this purpose is well-established, specific research demonstrating the application or advantages of this compound for protein microarray spot modulation has not been identified in the reviewed literature.
DNA Combing Methodologies
The chemical compound this compound serves as a critical reagent in DNA combing, a technique that allows for the stretching and alignment of single DNA molecules onto a solid surface. This process is fundamental for the high-resolution analysis of genomic features, such as DNA replication, genome stability, and the spatial organization of genetic material. tandfonline.comnih.gov The efficacy of DNA combing is highly dependent on the quality of the prepared surfaces, which must be uniformly hydrophobic to facilitate the consistent stretching of DNA fibers. tandfonline.comnih.gov
The methodology involves the silanization of glass coverslips, a process that modifies the naturally hydrophilic glass surface into a hydrophobic one. wikipedia.orgharrickplasma.com this compound is particularly well-suited for this application due to its molecular structure. The trichlorosilyl group at one end of the molecule readily reacts with the hydroxyl (-OH) groups present on the surface of glass or silicon substrates. wikipedia.org This reaction forms strong, covalent silicon-oxygen bonds, effectively anchoring the molecule to the surface. The other end of the molecule features a cyclooctyl group, which is a bulky, non-polar hydrocarbon moiety. googleapis.com This cyclooctyl group imparts the desired hydrophobicity to the surface.
The process for preparing these surfaces is meticulous. Glass slides or coverslips are first rigorously cleaned and activated, often using methods like plasma treatment, to ensure a high density of reactive hydroxyl groups. nih.govharrickplasma.com The cleaned substrates are then exposed to this compound, typically in a liquid or gas phase under controlled conditions. tandfonline.comnih.gov Following the silanization reaction, a post-silanization cleaning procedure is employed to remove any unbound silane molecules and ensure a homogenous monolayer. tandfonline.com The resulting hydrophobic surface allows for the uniform stretching of DNA molecules when a droplet of DNA solution is applied and then slowly receded, a process that relies on the force of the receding air-water meniscus. nih.govacs.org The quality of this silanized surface is paramount, as it directly influences the density and alignment of the combed DNA fibers, which can be several megabases in length. nih.govharrickplasma.com
Table 1: Comparison of Silanes in Surface Modification for DNA Analysis
| Silane Compound | Key Feature/Application | Substrate | Outcome | Reference |
|---|---|---|---|---|
| (7-octen-1-yl)trimethoxysilane | Liquid-phase silanization for DNA combing | Glass | Homogenously modified surfaces suitable for FISH and replication mapping. | tandfonline.com |
| Methyltrimethoxysilane | Straightening DNA for AFM imaging | Mica | Extremely flat surface (0.09 nm rms roughness); straightens DNA with little distortion. | acs.org |
| Octenyltrichlorosilane | Gas-phase silanization for combing multi-Mb DNA | Glass | Enables analysis of entire chromosomes by uniformly stretching long DNA molecules. | nih.gov |
| (3-aminopropyl)triethoxysilane (APES) | Coating coverslips for DNA fiber stretching | Glass | Creates a surface for binding and pulling DNA fibers from a solution. | le.ac.uk |
Applications in Regenerative Medicine Research
In the field of regenerative medicine, which aims to repair or replace damaged tissues and organs, the interaction between cells and their substrate is of fundamental importance. openaccessjournals.comholostem.com Surface modification of biomaterials is a key strategy for directing cell behavior, including adhesion, proliferation, and differentiation. whiterose.ac.ukthermofisher.com this compound is utilized in this context to create precisely engineered surfaces that can influence cellular responses.
The primary application of silanes like this compound in this area is the modification of materials used as cell culture substrates or scaffolds for tissue engineering. The cyclooctyl group provides a defined hydrophobicity, which can affect protein adsorption on the surface and subsequently mediate cell attachment. dakenchem.com Different cell types exhibit varied responses to surface wettability; thus, by controlling the surface chemistry with specific silane layers, it is possible to promote the growth of desired cell types while inhibiting others. thermofisher.comnih.gov
Research has shown that the chain length and chemical nature of the alkyl groups in silanes can influence the differentiation of stem cells. whiterose.ac.uk While specific studies on this compound are part of a broader research landscape, related cyclooctyl-containing compounds have been highlighted for their utility in constructing hydrogel microenvironments. scribd.comgreyhoundchrom.com These hydrogels are crucial in regenerative medicine as they can mimic the extracellular matrix, providing a three-dimensional support structure for tissue growth. The bio-orthogonal reactivity of strained cyclooctyl groups allows for the chemical modification of these hydrogels, creating a tailored environment to support the basis of regenerative medicine research. greyhoundchrom.com This approach enables the creation of complex scaffolds that can guide tissue formation and regeneration.
Live Imaging and Microarray Analysis in Life Science
This compound plays a role in advanced life science research techniques such as live imaging and microarray analysis. scribd.comgreyhoundchrom.com These methods require the precise immobilization of biological molecules or even whole cells onto a solid support in a patterned array.
Microarrays, particularly DNA microarrays, rely on the covalent attachment of thousands of distinct nucleic acid probes to a glass slide. nih.gov The surface chemistry of the slide is crucial for the success of the array. Silanization is a foundational step in preparing these surfaces, creating a layer that can either directly bind nucleic acids or be further functionalized for this purpose. wikipedia.orgacs.org The hydrophobic surface created by this compound can be used to pattern the placement of aqueous droplets containing different biological samples.
Furthermore, cyclooctyl groups are valuable in the context of "click chemistry," a set of powerful, reliable, and specific reactions. greyhoundchrom.com Highly strained cyclooctyl derivatives are used in copper-free click reactions for applications like surface reforming of solid materials. greyhoundchrom.com This chemistry is instrumental in creating cell and tissue microarrays for high-throughput screening. For instance, 3D blood capillary models have been fabricated in multi-well plates for microarray analysis, allowing for live imaging of tissues to screen for the effects of various chemical probes or drugs. mdpi.com The ability to create stable, well-defined surfaces and to specifically attach biomolecules is essential for these types of assays, which are used to gain insights into cytotoxicity, drug targeting, and other complex biological processes at a large scale. greyhoundchrom.commdpi.com
Future Directions and Emerging Research Avenues
Development of Novel Synthetic Pathways for Cyclooctylsilanes
The primary industrial route to organosilanes, the Müller-Rochow direct process, has been a cornerstone of silicone production. mdpi.com However, it comes with a significant environmental footprint due to high energy consumption and the use of chlorine. mdpi.comresearchgate.net Consequently, a major thrust of future research is the development of greener and more efficient synthetic methodologies for producing cyclooctylsilanes.
One promising area is the exploration of alternative, chlorine-free synthetic routes. mdpi.com This includes the direct synthesis from silicon and alcohols, which is a significant challenge in modern heterogeneous catalysis. mdpi.com Another avenue involves the hydrosilylation of cyclooctene (B146475) with various hydrosilanes. wikipedia.orgwikipedia.org This reaction, often catalyzed by transition metals like platinum or cobalt, offers a highly atom-economical pathway to cyclooctylsilanes. wikipedia.orgresearchgate.netresearchgate.net Research is focused on developing more active and selective catalysts that can operate under milder conditions. researchgate.netorganic-chemistry.org The use of earth-abundant metal catalysts, such as cobalt, is particularly attractive from a sustainability perspective. researchgate.netresearchgate.net
Advanced Mechanistic Investigations using Combined Experimental and Computational Approaches
A deeper understanding of the reaction mechanisms governing the synthesis and reactivity of trichloro(cyclooctyl)silane is crucial for optimizing existing processes and designing new ones. The combination of experimental techniques with computational modeling has become an indispensable tool in this endeavor. hydrophobe.orgnih.govacs.org
Key areas of mechanistic investigation include:
Hydrosilylation: While the Chalk-Harrod mechanism is widely accepted for platinum-catalyzed hydrosilylation, variations and alternative pathways exist. wikipedia.org Detailed mechanistic studies, including kinetic analysis and the use of techniques like NMR spectroscopy, are being employed to elucidate the intricate steps involved. researchgate.netrsc.orgmdpi.comencyclopedia.pub Computational methods, such as Density Functional Theory (DFT) calculations, can provide valuable insights into reaction intermediates, transition states, and the influence of catalyst and substrate structure on reactivity and regioselectivity. researchgate.netnih.gov
Thermal Decomposition: Understanding the thermal stability and decomposition pathways of silanes is critical for their safe handling and application at elevated temperatures. Computational studies can model the initial steps of thermal decomposition, such as hydrogen shifts and homolytic bond dissociation, providing a clearer picture of their reactivity patterns. nih.gov
Surface Interactions: For applications involving surface modification, understanding the mechanism of how this compound interacts with and bonds to different substrates is paramount. Computational chemistry can model the hydrolysis and condensation reactions that lead to the formation of self-assembled monolayers and covalent bonds with inorganic surfaces. hydrophobe.org
These combined approaches offer a molecular-level understanding that can guide the rational design of more efficient catalysts and reaction conditions. nih.govacs.org
Exploration of New Applications in Functional Materials
The unique properties of this compound make it a versatile building block for a wide range of functional materials. Its ability to form robust and well-defined interfaces is a key attribute being exploited in several emerging applications. cymitquimica.comsolubilityofthings.com
Emerging applications include:
Surface Modification: this compound and similar organosilanes are extensively used to modify the surfaces of various materials, including glass, ceramics, and metals. evonik.comnih.govresearchgate.net This can impart desirable properties such as hydrophobicity (water repellency), oleophobicity (oil repellency), and improved adhesion. solubilityofthings.comevonik.com Future research will focus on creating highly durable and specialized coatings with tailored functionalities. ontosight.ai
Self-Assembled Monolayers (SAMs): The ability of this compound to form highly ordered SAMs is crucial for applications in nanotechnology and electronics. solubilityofthings.com These monolayers can be used to control surface energy, passivate surfaces, and create templates for the growth of other materials.
Polymer Composites: As a coupling agent, this compound can enhance the compatibility and adhesion between organic polymers and inorganic fillers. sigmaaldrich.comspecialchem.com This leads to composite materials with improved mechanical strength, durability, and other performance characteristics.
Advanced Coatings: Research is ongoing to develop silane-based coatings with advanced properties such as anti-corrosion, anti-fouling, and easy-to-clean surfaces.
The versatility of the Si-Cl bonds in this compound allows for further chemical modification, opening up possibilities for creating even more complex and functional materials.
Scalability and Industrial Implementation of this compound Technologies
For any new technology based on this compound to be impactful, it must be scalable and economically viable for industrial production. The transition from laboratory-scale synthesis to large-scale manufacturing presents several challenges. nih.gov
A significant focus is on improving the efficiency and sustainability of the production processes. mdpi.com This includes optimizing reaction conditions to maximize yield and minimize waste, as well as developing robust and recyclable catalyst systems. csic.es The development of continuous flow reactors and reactive distillation processes are promising strategies for the large-scale synthesis of silanes. researchgate.net
Furthermore, addressing the environmental concerns associated with traditional silane (B1218182) production methods is a major driver for innovation. researchgate.net The chemical industry is actively seeking greener synthesis routes that reduce energy consumption and eliminate hazardous byproducts. mdpi.com The successful industrial implementation of this compound technologies will depend on achieving a balance between performance, cost, and environmental impact.
Interdisciplinary Research at the Interface of Chemistry, Materials Science, and Biology
The future of this compound research lies in fostering collaboration across different scientific disciplines. The intersection of chemistry, materials science, and biology is a particularly fertile ground for innovation.
Key areas of interdisciplinary research include:
Biocompatible Materials: Organosilanes are being extensively investigated for biomedical applications due to their potential for creating biocompatible surfaces. researchgate.netaip.orgnih.gov this compound can be used to modify the surface of medical implants to improve their integration with biological tissues and reduce the risk of rejection or infection. aip.orgnih.gov Research is focused on developing silane-based coatings that promote cell adhesion and growth, and possess antimicrobial properties. nih.govgelest.com
Biosensors: The ability to functionalize surfaces with high precision makes silanes like this compound valuable for the development of sensitive and selective biosensors. researchgate.net
Drug Delivery: Silane-functionalized nanoparticles are being explored as potential carriers for targeted drug delivery systems.
Bio-inspired Materials: Nature provides a wealth of inspiration for the design of new materials. Interdisciplinary research can lead to the development of novel materials with properties that mimic those found in biological systems.
By bringing together expertise from different fields, researchers can unlock the full potential of this compound and develop innovative solutions to challenges in healthcare, electronics, and beyond. frontiersin.org
Q & A
Q. What are the optimal synthetic routes for preparing trichloro(cyclooctyl)silane, and how do reaction conditions influence yield?
this compound can be synthesized via hydrosilylation reactions, where cyclooctene reacts with trichlorosilane under catalytic conditions. Key parameters include:
- Catalyst selection : Transition metal catalysts (e.g., rhodium or platinum complexes) improve regioselectivity and reaction rates .
- Temperature control : Reactions typically occur at 60–100°C to balance reactivity and side-product formation .
- Solvent choice : Inert solvents like toluene or hexane minimize undesired hydrolysis . Yield optimization requires careful exclusion of moisture, as trichlorosilanes are highly hydrolytically sensitive .
Q. Which spectroscopic methods are most effective for characterizing this compound?
- NMR spectroscopy : <sup>1</sup>H and <sup>29</sup>Si NMR confirm the cyclooctyl group attachment and silicon environment. For example, <sup>29</sup>Si NMR typically shows a peak near δ −10 to −20 ppm for trichlorosilanes .
- Mass spectrometry : High-resolution MS (e.g., ESI-TOF) verifies molecular weight (e.g., [M]<sup>+</sup> at m/z 280–300) and isotopic patterns consistent with Cl and Si .
- FTIR : Si–Cl stretching vibrations at ~500–600 cm<sup>−1</sup> and C–H stretches from the cyclooctyl moiety (~2800–3000 cm<sup>−1</sup>) .
Q. How can researchers safely handle this compound given its reactivity?
- Moisture control : Use anhydrous solvents and gloveboxes (<1 ppm H2O) to prevent hydrolysis, which generates HCl and silanols .
- Personal protective equipment (PPE) : Acid-resistant gloves, face shields, and fume hoods are mandatory due to corrosive and toxic vapors .
- Storage : Store under inert gas (Ar/N2) at −20°C in sealed, glass-coated containers to avoid degradation .
Advanced Research Questions
Q. How does the steric bulk of the cyclooctyl group influence this compound’s reactivity in surface modification?
The cyclooctyl group’s steric hindrance reduces hydrolysis rates compared to smaller alkyltrichlorosilanes (e.g., methyl or propyl analogs). This allows controlled monolayer formation on substrates like silica or metals. To study this:
Q. What strategies mitigate data contradictions in reported reaction yields for this compound derivatives?
Discrepancies often arise from:
- Impurity profiles : Trace moisture or oxygen can reduce yields. Use Karl Fischer titration to quantify H2O in solvents .
- Catalyst deactivation : Metal catalysts (e.g., Rh) may adsorb impurities; pre-treat substrates with chelating agents .
- Analytical methods : Cross-validate yields via GC-MS and <sup>29</sup>Si NMR to distinguish unreacted silane from byproducts .
Q. How can this compound be utilized in hybrid material synthesis, and what challenges arise in interfacial compatibility?
Applications include:
- Polymer composites : Graft cyclooctyl groups onto silica nanoparticles to enhance dispersion in hydrophobic polymers (e.g., PDMS). Challenges include avoiding agglomeration during in situ polymerization .
- Biointerface coatings : Functionalize medical implants for reduced protein adhesion. Optimize reaction pH (5–7) to balance hydrolysis and substrate reactivity .
- Electronics : Use as a dielectric layer precursor. Atomic layer deposition (ALD) requires precise control of precursor vapor pressure and substrate temperature .
Methodological Notes
- Data validation : Cross-reference physical properties (e.g., boiling point: ~190–200°C; density: ~1.3 g/cm<sup>3</sup>) with NIST Chemistry WebBook entries to ensure consistency .
- Toxicity assessment : Consult EPA DSSTox for ecotoxicological data (e.g., WGK hazard class) .
- Synthetic scalability : For gram-scale synthesis, prioritize continuous flow reactors over batch systems to enhance reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
